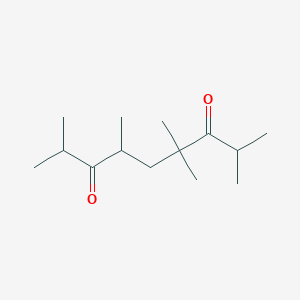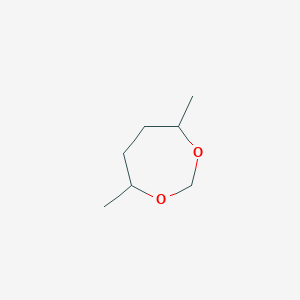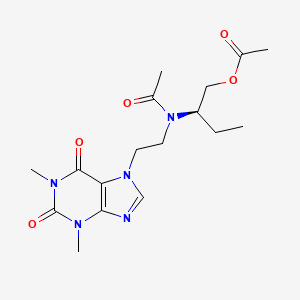
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- is a complex organic compound with a unique structure that combines acetamide and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- typically involves multiple steps. One common method includes the acylation of a suitable amine precursor with an acetic anhydride derivative. The reaction conditions often require a controlled temperature environment, typically between 0°C to 50°C, and the use of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures.
Purine derivatives: Compounds with similar purine moieties.
Uniqueness
What sets Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- apart is its unique combination of acetamide and purine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
CAS No. |
69463-38-3 |
|---|---|
Molecular Formula |
C17H25N5O5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(2R)-2-[acetyl-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]amino]butyl] acetate |
InChI |
InChI=1S/C17H25N5O5/c1-6-13(9-27-12(3)24)22(11(2)23)8-7-21-10-18-15-14(21)16(25)20(5)17(26)19(15)4/h10,13H,6-9H2,1-5H3/t13-/m1/s1 |
InChI Key |
ZPANGIRRRHIUNM-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
Canonical SMILES |
CCC(COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


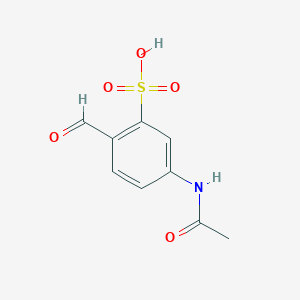
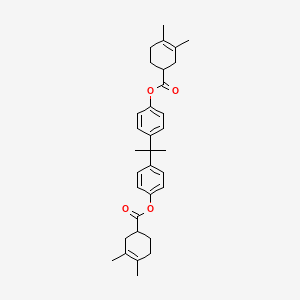
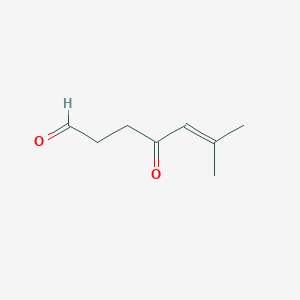

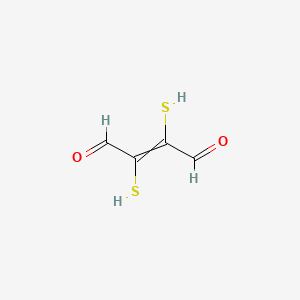

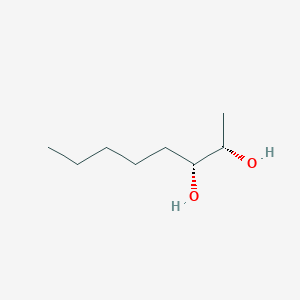
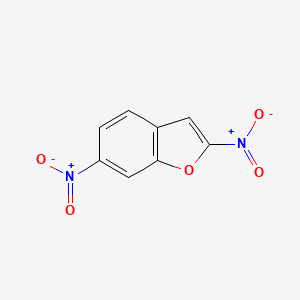
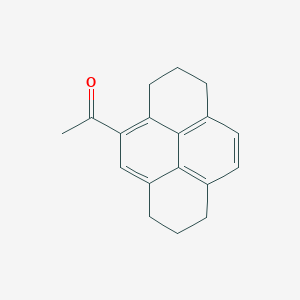
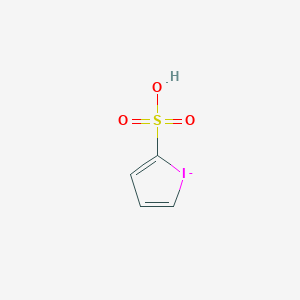
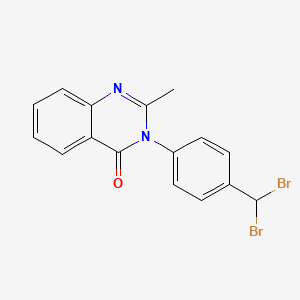
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
